molecular formula C7H11N3O B13605032 3-(1H-Imidazol-2-yl)morpholine

3-(1H-Imidazol-2-yl)morpholine

Cat. No.: B13605032
M. Wt: 153.18 g/mol
InChI Key: VEONLWHVHZBBAC-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)morpholine is a heterocyclic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)morpholine typically involves the formation of the imidazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further reacted with morpholine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(1H-Imidazol-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)morpholine depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure but without the morpholine moiety.

    Morpholine: A compound with a similar morpholine ring structure but without the imidazole moiety.

    2-(1H-Imidazol-2-yl)ethanol: A compound with an imidazole ring and an ethanol group instead of a morpholine ring.

Uniqueness

3-(1H-Imidazol-2-yl)morpholine is unique due to the presence of both the imidazole and morpholine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)morpholine

InChI

InChI=1S/C7H11N3O/c1-2-10-7(9-1)6-5-11-4-3-8-6/h1-2,6,8H,3-5H2,(H,9,10)

InChI Key

VEONLWHVHZBBAC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=CN2

Origin of Product

United States

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